molecular formula C28H19NO7 B11701730 Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate

Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11701730
M. Wt: 481.5 g/mol
InChI Key: RQUMVSUEONEBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with the molecular formula C24H17NO7 This compound is known for its unique structural features, which include a naphthofuran core, a nitrobenzoyl group, and an ethyl ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: This step involves the cyclization of a suitable precursor to form the naphthofuran ring system.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the naphthofuran intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitrobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthofuran core and the ester functionality also contribute to its overall activity by modulating its chemical reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate
  • Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-((4-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate

These compounds share similar structural features but differ in the position and nature of the substituents, which can significantly impact their chemical properties and biological activities. The unique combination of the nitrobenzoyl group and the naphthofuran core in this compound makes it distinct and valuable for various research applications.

Properties

Molecular Formula

C28H19NO7

Molecular Weight

481.5 g/mol

IUPAC Name

ethyl 5-(4-nitrobenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C28H19NO7/c1-2-34-28(31)24-22-16-23(35-27(30)18-12-14-19(15-13-18)29(32)33)20-10-6-7-11-21(20)26(22)36-25(24)17-8-4-3-5-9-17/h3-16H,2H2,1H3

InChI Key

RQUMVSUEONEBLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.